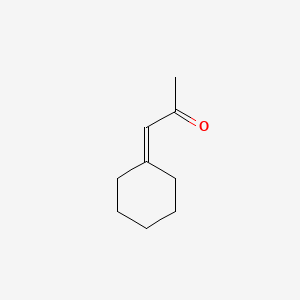

1-Cyclohexylidenepropan-2-one

Description

1-Cyclohexylideneppan-2-one is a cyclic ketone characterized by a cyclohexylidene group (a conjugated cyclohexene ring) attached to a propan-2-one backbone. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. For instance, 1-(1-cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4, C₁₀H₁₆O, molar mass 152.23 g/mol) shares the cyclohexenyl-propanone framework, suggesting similar reactivity patterns such as conjugate addition or cycloaddition reactions .

Properties

IUPAC Name |

1-cyclohexylidenepropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-8(10)7-9-5-3-2-4-6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSOBMXTKPYCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236327 | |

| Record name | 2-Propanone, 1-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-68-0 | |

| Record name | 2-Propanone, 1-cyclohexylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylidenepropan-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild heating conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylidenepropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexylidenepropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-cyclohexylidenepropan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s reactivity is influenced by the presence of the cyclohexylidene group, which can undergo various transformations under different conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the propan-2-one core but differ in substituents, leading to distinct chemical and physical properties:

Research Findings and Challenges

- Stability : Cyclohexylidene groups may exhibit lower thermal stability compared to aromatic thienyl or rigid cyclopropane systems due to steric hindrance and rotational freedom .

- Knowledge Gaps: Limited data exist on the compound’s spectroscopic properties or toxicity, necessitating further studies akin to safety assessments for cyclohexanecarboxylic acid derivatives .

Biological Activity

1-Cyclohexylidenepropan-2-one, also known by its CAS number 874-68-0, is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexylidene group attached to a propan-2-one backbone. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 142.21 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, influencing pathways related to inflammation and cancer cell proliferation.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in the inflammatory response. For instance, it has shown potential in reducing the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

1. Anticancer Activity

Several studies have investigated the compound's efficacy against various cancer cell lines. It has demonstrated cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as a lead compound in anticancer drug development.

2. Anti-inflammatory Properties

The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. In vitro studies have shown that it can reduce the production of inflammatory cytokines, indicating its promise in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, this compound was administered to rats. The findings showed a marked decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of COX-2 expression in treated animals.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various synthetic routes have been explored, including:

- Condensation Reactions: Utilizing cyclohexanone and propan-2-one under acidic conditions.

- Photochemical Methods: Employing light to drive reactions that yield higher purity products with fewer by-products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.